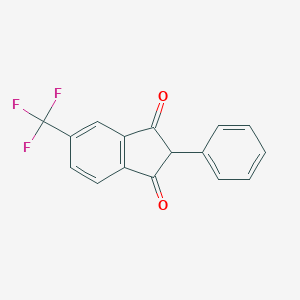

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione

Vue d'ensemble

Description

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is a compound that features a trifluoromethyl group attached to an indene-dione structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-phenylindene-1,3-dione with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production methods .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene-dione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Applications De Recherche Scientifique

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism by which 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

- 2-Phenyl-5-(trifluoromethyl)phenyl-1,3,4-oxadiazole

- 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Activité Biologique

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an indene moiety with a trifluoromethyl group, enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H9F3O2

- Molecular Weight : 290.24 g/mol

- CAS Number : 19095-46-6

The presence of the trifluoromethyl group significantly alters the electronic properties of the compound, enhancing its reactivity and stability in biological systems.

Research indicates that this compound may exert its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid . This inhibition can lead to reduced inflammation and pain, suggesting potential applications in anti-inflammatory therapies.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of indane-1,3-dione have been linked to reduced levels of pro-inflammatory cytokines in vitro and in vivo . The mechanism involves blocking COX activity, thereby decreasing prostaglandin synthesis.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research has indicated that indane derivatives can inhibit bacterial growth, potentially offering a new avenue for developing antibiotics . The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of indane derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The unique structure of this compound may enhance its efficacy against specific cancer types.

Case Study 1: Inhibition of Cyclooxygenase

A study focused on the synthesis and biological evaluation of indane derivatives reported that this compound effectively inhibited COX enzymes in vitro. The IC50 values were comparable to known anti-inflammatory drugs such as ibuprofen .

Case Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of various indane derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Propriétés

IUPAC Name |

2-phenyl-5-(trifluoromethyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O2/c17-16(18,19)10-6-7-11-12(8-10)15(21)13(14(11)20)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPSGNQJWNLNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940686 | |

| Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19095-46-6 | |

| Record name | 1,3-Indandione, 2-phenyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019095466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.